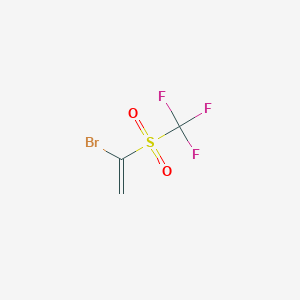

1-Bromo-1-trifluoromethanesulfonylethene

Description

1-Bromo-1-trifluoromethanesulfonylethene is a halogenated organosulfur compound characterized by the presence of both bromine and trifluoromethanesulfonyl (CF₃SO₂) groups attached to an ethene backbone. The compound’s CAS number is EN300-379139, and it falls under Category F3 in chemical classifications, indicating specialized industrial or research applications . Its structure combines electrophilic (bromine) and electron-withdrawing (trifluoromethanesulfonyl) moieties, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions or as a building block for complex molecules.

Properties

IUPAC Name |

1-bromo-1-(trifluoromethylsulfonyl)ethene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF3O2S/c1-2(4)10(8,9)3(5,6)7/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSATIDRWFHKJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(S(=O)(=O)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26186-61-8 | |

| Record name | 1-bromo-1-trifluoromethanesulfonylethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-trifluoromethanesulfonylethene typically involves the reaction of ethene derivatives with bromine and trifluoromethylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-trifluoromethanesulfonylethene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Addition Reactions: The ethene backbone allows for addition reactions with electrophiles, such as halogens or acids.

Oxidation and Reduction Reactions: The trifluoromethylsulfonyl group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, thiols, and halogens. The reactions are typically carried out under mild conditions, with the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes.

Major Products Formed

The major products formed from these reactions include substituted ethene derivatives, addition products with halogens or acids, and oxidized or reduced forms of the trifluoromethylsulfonyl group.

Scientific Research Applications

1-Bromo-1-trifluoromethanesulfonylethene has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules and functionalized materials.

Biology: The compound is utilized in the development of bioactive molecules and as a probe in biochemical studies.

Industry: The compound is employed in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Bromo-1-trifluoromethanesulfonylethene involves its ability to act as an electrophile in various chemical reactions. The bromine atom and the trifluoromethylsulfonyl group provide multiple reactive sites, allowing the compound to participate in substitution, addition, and other reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl Trifluoromethanesulfonate

Structure & Reactivity : Methyl trifluoromethanesulfonate (CF₃SO₃CH₃) shares the trifluoromethanesulfonyl group but substitutes the ethene-bromine moiety with a methyl ester. This structural difference makes it a potent methylating agent due to the excellent leaving-group ability of the triflate anion.

Hazards : Classified under H314 (causes severe skin burns) and H226 (flammable liquid), it poses significant handling risks compared to 1-bromo-1-trifluoromethanesulfonylethene, for which hazard data is unspecified .

Applications : Widely used in methylation reactions in pharmaceuticals and agrochemicals, whereas the bromo-triflylethene may prioritize halogenation or elimination pathways .

1-(Bromomethyl)-1-methanesulfonylcyclohexane

Structure & Reactivity : This compound features a bromomethyl group and a methanesulfonyl (CH₃SO₂) group attached to a cyclohexane ring. The cyclohexane backbone introduces steric hindrance , reducing reactivity in nucleophilic substitutions compared to the linear ethene system of the main compound.

Applications : Its primary use lies in synthesizing pharmaceutical intermediates and specialized materials, leveraging the bromine atom for functionalization .

1-Bromo-1,1-Dichlorotrifluoroethane

Structure & Reactivity : A halogenated hydrocarbon (BrCCl₂CF₃) lacking sulfonyl groups. The absence of electron-withdrawing substituents renders it less reactive in polar reactions but highly stable as a solvent or refrigerant .

Applications : Contrasts with this compound, which is more suited for synthetic chemistry due to its sulfonyl-enhanced electrophilicity .

Biological Activity

1-Bromo-1-trifluoromethanesulfonylethene (CAS No. 26186-61-8) is a compound of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties. The presence of bromine and trifluoromethanesulfonyl groups imparts distinctive reactivity patterns, making it a valuable building block for various applications, including the development of pharmaceuticals and agrochemicals.

This compound is characterized by the following properties:

- Molecular Formula : C2BrF3O2S

- Molecular Weight : 197.01 g/mol

- IUPAC Name : 1-bromo-1-(trifluoromethylsulfonyl)ethene

The trifluoromethanesulfonyl group enhances the electrophilicity of the compound, facilitating nucleophilic attacks, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins. This property allows it to act as an electrophile in various biochemical pathways, potentially leading to enzyme inhibition or modulation of signaling pathways.

Key Mechanisms:

- Covalent Bond Formation : The trifluoromethanesulfonyl group can react with nucleophiles such as thiols and amines, leading to the modification of target proteins.

- Electrophilic Character : The presence of bromine enhances the electrophilic nature, allowing for selective reactions with biological macromolecules.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including antimicrobial and anticancer properties. Below are summarized findings from various studies:

Antimicrobial Activity

A study conducted on a series of organosulfur compounds revealed that derivatives of this compound displayed significant antimicrobial activity against several bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

Case Study 1: Anticancer Agent Development

A research team synthesized a series of derivatives based on this compound and evaluated their cytotoxicity against human cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

Case Study 2: Antimicrobial Efficacy

In another study, researchers tested various concentrations of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) as low as 10 µg/mL for certain strains, indicating strong antimicrobial potential.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.